molecular formula C20H18ClN3O2 B10978657 [7-Chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-yl](morpholin-4-yl)methanone

[7-Chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-yl](morpholin-4-yl)methanone

Cat. No. B10978657
M. Wt: 367.8 g/mol
InChI Key: WMIIVSTUZCUXKT-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone is a complex organic compound featuring a quinoline core substituted with a pyridine ring, a chlorine atom, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The introduction of the chlorine atom and the pyridine ring can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline or pyridine rings, potentially leading to the formation of dihydroquinoline or dihydropyridine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield quinoline carboxylic acids, while nucleophilic substitution of the chlorine atom can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, the compound’s pharmacological properties are of interest. It has shown potential as an anti-inflammatory and antimicrobial agent. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical applications.

Uniqueness

7-Chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone is unique due to its combination of a quinoline core with a pyridine ring and a morpholine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

(7-chloro-8-methyl-2-pyridin-3-ylquinolin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C20H18ClN3O2/c1-13-17(21)5-4-15-16(20(25)24-7-9-26-10-8-24)11-18(23-19(13)15)14-3-2-6-22-12-14/h2-6,11-12H,7-10H2,1H3

InChI Key

WMIIVSTUZCUXKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCOCC3)C4=CN=CC=C4)Cl

Origin of Product

United States

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